molecular formula C20H23ClN2O3S B11332732 1-[(3-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11332732
M. Wt: 406.9 g/mol
InChI Key: FFXCXULXFKXKTH-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carboxylic acids or their derivatives.

    Sulfonylation: The methanesulfonyl group is added using sulfonyl chlorides under basic conditions.

    Aromatic Substitution: The aromatic rings are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted aromatic derivatives.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

  • 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness: 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(3-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methanesulfonyl and carboxamide groups on the piperidine ring provides distinct properties compared to similar compounds.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-15-4-2-7-19(12-15)22-20(24)17-8-10-23(11-9-17)27(25,26)14-16-5-3-6-18(21)13-16/h2-7,12-13,17H,8-11,14H2,1H3,(H,22,24)

InChI Key

FFXCXULXFKXKTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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